Technical Whitepaper: 3-(3-methyl-1H-pyrazol-1-yl)propanenitrile
Technical Whitepaper: 3-(3-methyl-1H-pyrazol-1-yl)propanenitrile
The following technical guide provides an in-depth analysis of 3-(3-methyl-1H-pyrazol-1-yl)propanenitrile , a critical heterocyclic building block used in the synthesis of kinase inhibitors and other pharmaceutical agents.
CAS Registry Number: 945457-69-2 Document Type: Technical Guide & Synthesis Protocol Target Audience: Medicinal Chemists, Process Development Scientists
Executive Summary
3-(3-methyl-1H-pyrazol-1-yl)propanenitrile (CAS 945457-69-2) is a strategic intermediate in the synthesis of bioactive small molecules, particularly Janus Kinase (JAK) inhibitors and other pyrazole-based pharmacophores. It serves as a precursor to 3-(3-methyl-1H-pyrazol-1-yl)propan-1-amine (CAS 62821-91-4) and 3-(3-methyl-1H-pyrazol-1-yl)propanoic acid , enabling the introduction of a 3-methylpyrazole moiety via a flexible propyl linker.
This guide details the synthesis, regiochemical control, and analytical characterization required to isolate the desired 1,3-isomer from its 1,5-isomer byproduct.
Chemical Identity & Properties
| Property | Data |
| Chemical Name | 3-(3-methyl-1H-pyrazol-1-yl)propanenitrile |
| CAS Number | 945457-69-2 |
| Molecular Formula | C₇H₉N₃ |
| Molecular Weight | 135.17 g/mol |
| SMILES | CC1=NN(CCC#N)C=C1 |
| Key Isomer | 1,3-Isomer (Target): Methyl at position 3 relative to N1-alkyl.1,5-Isomer (Impurity, CAS 945457-70-5): Methyl at position 5 (adjacent to N1-alkyl). |
| Physical State | Colorless to pale yellow oil or low-melting solid |
| Solubility | Soluble in DCM, MeOH, DMSO; slightly soluble in water |
Synthesis & Manufacturing: The Michael Addition
The primary synthetic route involves the aza-Michael addition of 3-methylpyrazole to acrylonitrile. This reaction is theoretically simple but practically complex due to regioselectivity issues arising from the annular tautomerism of the pyrazole ring.
Reaction Mechanism & Regiochemistry
3-Methylpyrazole exists in equilibrium between two tautomers: 3-methyl-1H-pyrazole and 5-methyl-1H-pyrazole.
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Pathway A (Thermodynamic/Major): Nucleophilic attack by the less hindered nitrogen (N1 of the 3-methyl tautomer) yields the 1,3-isomer .
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Pathway B (Kinetic/Minor): Attack by the more hindered nitrogen (adjacent to the methyl group) yields the 1,5-isomer .
The steric repulsion between the methyl group and the incoming cyanoethyl group destabilizes the 1,5-isomer transition state, typically favoring the 1,3-isomer in a ratio of ~9:1 to ~4:1 depending on conditions.
Optimized Synthetic Protocol
Reagents:
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3-Methylpyrazole (1.0 eq)
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Acrylonitrile (1.2 eq)
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Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.05 eq) or Triton B
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Solvent: Acetonitrile (MeCN) or Neat
Step-by-Step Workflow:
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Setup: Charge a reaction vessel with 3-methylpyrazole and MeCN.
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Catalyst Addition: Add DBU (0.05 eq) at room temperature.
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Addition: Dropwise addition of acrylonitrile (1.2 eq) over 30 minutes, maintaining internal temperature <40°C (exothermic reaction).
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Reflux: Heat to 80°C for 4–6 hours to drive the reaction to completion and favor the thermodynamic 1,3-product.
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Workup: Concentrate under reduced pressure. Dissolve residue in EtOAc, wash with water and brine.
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Purification: The crude oil contains both isomers. Separation is achieved via vacuum distillation (boiling point difference) or flash chromatography (0–5% MeOH in DCM).
Reaction Pathway Diagram (DOT Visualization)
Caption: Regioselective Michael addition pathways. Path A (green) leads to the target 1,3-isomer via the less hindered transition state.
Analytical Characterization & Isomer Differentiation
Distinguishing the 1,3-isomer from the 1,5-isomer is critical for quality control.
NMR Spectroscopy (¹H NMR in CDCl₃)
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1,3-Isomer (Target): The methyl group is at position 3. The proton at position 5 (adjacent to N1) appears as a doublet at ~7.3–7.5 ppm. The methyl group appears as a singlet at ~2.3 ppm.
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1,5-Isomer (Impurity): The methyl group is at position 5 (adjacent to N1). The proton at position 3 appears at ~7.4 ppm.
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Key Diagnostic: In NOESY (Nuclear Overhauser Effect Spectroscopy) , the 1,5-isomer shows a strong cross-peak between the N-CH₂ (propyl) protons and the C-CH₃ (methyl) protons due to their spatial proximity. The 1,3-isomer lacks this cross-peak.
HPLC Method
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus)
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Mobile Phase: Gradient 10% -> 90% MeCN in Water (0.1% Formic Acid)
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Retention Time: The 1,5-isomer is typically more polar (elutes earlier) or has a distinct retention time due to the dipole moment difference caused by the methyl placement.
Applications in Drug Discovery
The 3-(3-methyl-1H-pyrazol-1-yl)propanenitrile scaffold is a versatile "linker-head" unit.
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Reduction to Amine:
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Product: 3-(3-methyl-1H-pyrazol-1-yl)propan-1-amine (CAS 62821-91-4).
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Method: Hydrogenation (Raney Ni, H₂, NH₃/MeOH) or LiAlH₄ reduction.
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Use: Primary amine for amide coupling in kinase inhibitors (e.g., JAK, BTK targets).
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Hydrolysis to Acid:
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Product: 3-(3-methyl-1H-pyrazol-1-yl)propanoic acid.
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Use: Carboxylic acid handle for esterification or peptide coupling.
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Heterocycle Formation:
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The nitrile group can be converted into tetrazoles, oxadiazoles, or amidines, expanding the chemical space for Fragment-Based Drug Design (FBDD).
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Safety & Handling
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Hazards: As a nitrile, it may liberate cyanide under strong metabolic or chemical hydrolysis conditions. Treat as toxic by inhalation, ingestion, and skin contact.
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PPE: Wear nitrile gloves, safety goggles, and use a fume hood.
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Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis to the amide/acid.
References
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CAS Registry. 3-(3-Methyl-1H-pyrazol-1-yl)propanenitrile (CAS 945457-69-2). American Chemical Society.[1] Link
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Synthesis of Pyrazoles. Regioselectivity in the Michael Addition of Pyrazoles to Acrylonitrile. Journal of Heterocyclic Chemistry. Link
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PubChem Compound Summary. 3-(1H-Pyrazol-1-yl)propanenitrile (Parent Structure). National Center for Biotechnology Information. Link
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BLD Pharm. Product Analysis: 3-(3-Methyl-1H-pyrazol-1-yl)propanenitrile.Link
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ChemicalBook. 3-(5-methyl-1H-pyrazol-1-yl)propanenitrile (Isomer Data).Link
